Zamifenacin Binding Affinity: M3 vs. M2 Selectivity Profile (Radioligand Binding)
In direct radioligand binding studies using rat tissues, zamifenacin demonstrates a 3.9-fold selectivity for the M3 receptor (pKi 8.52) over the M2 receptor (pKi 7.93). This contrasts with the non-selective profile of atropine and the distinct selectivity of darifenacin, which shows a much larger 59.2-fold selectivity for M3 over M2 in human recombinant systems [1][2]. The data underscore that zamifenacin's selectivity, while significant, is moderate and distinct from other 'selective' M3 antagonists.
| Evidence Dimension | Binding Affinity Selectivity (M3/M2) |
|---|---|
| Target Compound Data | pKi M3 = 8.52 ± 0.04; pKi M2 = 7.93 ± 0.13 |
| Comparator Or Baseline | Darifenacin: pKi M3 = 9.1, pKi M2 = 7.4 (human recombinant); Atropine: non-selective |
| Quantified Difference | Zamifenacin M3/M2 ratio ≈ 3.9; Darifenacin M3/M2 ratio = 59.2 |
| Conditions | Radioligand binding assays using rat cerebral cortex (M1), myocardium (M2), submaxillary gland (M3), and rabbit lung (M4). |
Why This Matters
This specific, moderate selectivity profile is critical for researchers who require an M3 antagonist that partially spares M2 receptors, as M2 antagonism is often linked to undesirable cardiac effects.
- [1] Watson N, Reddy H, Stefanich E, Eglen RM. Characterization of the interaction of zamifenacin at muscarinic receptors in vitro. Eur J Pharmacol. 1995 Oct 16;285(2):135-42. View Source
- [2] Napier C, Gupta P. Darifenacin is selective for the human recombinant M3 receptor subtype [abstract]. Neurourol Urodyn. 2002;21:A445. Data reproduced in Table 5. View Source
